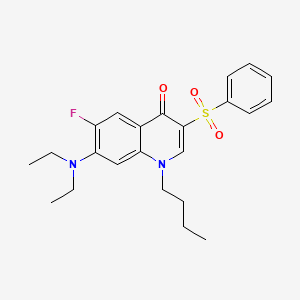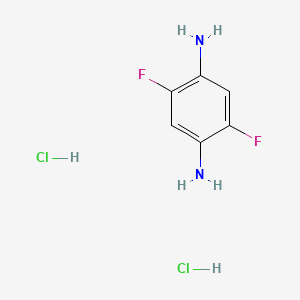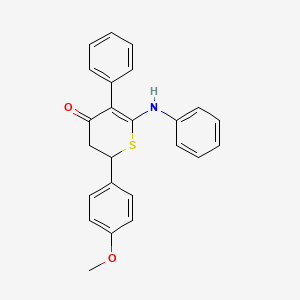
3-(benzènesulfonyl)-1-butyl-7-(diéthylamino)-6-fluoro-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzenesulfonyl group, a butyl chain, a diethylamino group, and a fluorine atom attached to the quinoline core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mécanisme D'action
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Biochemical Pathways
The inhibition of Cathepsin S can affect various biochemical pathways. For instance, it can impact the antigen presentation pathway, potentially altering immune responses . .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with Cathepsin S. By inhibiting Cathepsin S, it could potentially modulate immune responses and other cellular processes . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the acidic environment of lysosomes where Cathepsin S is located might affect the compound’s activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group, the butyl chain, and the diethylamino group. The fluorine atom is usually introduced through a halogenation reaction.
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine.
Addition of Butyl Chain: The butyl chain can be added via an alkylation reaction using butyl bromide and a strong base like sodium hydride.
Incorporation of Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine.
Halogenation: The fluorine atom can be introduced through a halogenation reaction using a fluorinating agent such as N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents like alkyl halides.
Halogenation: Further halogenation can be performed using halogenating agents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Halogenation: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated quinoline derivatives.
Halogenation: Formation of polyhalogenated quinoline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(benzenesulfonyl)-1-butyl-7-(dimethylamino)-6-fluoro-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-chloro-1,4-dihydroquinolin-4-one
- 3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-bromo-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-fluoro-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, enhances its stability and reactivity compared to similar compounds.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-7-(diethylamino)-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-4-7-13-26-16-22(30(28,29)17-11-9-8-10-12-17)23(27)18-14-19(24)21(15-20(18)26)25(5-2)6-3/h8-12,14-16H,4-7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUACFHNYSALDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)
![N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2491137.png)




![N-(3-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2491143.png)
![1-[(4-Chlorophenyl)sulfonyl]cyclopropanecarboxylic acid](/img/structure/B2491144.png)


![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2491150.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491152.png)

